2,7-Dibromospiro[fluorene-9,9'-xanthene]
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Overview
Description
2,7-Dibromospiro[fluorene-9,9’-xanthene] is a chemical compound with the molecular formula C25H14Br2O. It is a white to light yellow powder or crystal with a melting point of 268°C . This compound is known for its unique spiro structure, which consists of a fluorene and a xanthene moiety connected through a spiro carbon atom.
Mechanism of Action
Target of Action
It is known to be used in the development of organic electronic devices , suggesting that its targets could be related to electronic properties of materials.
Mode of Action
It is synthesized from 2,7-dribromo-9-fluorenone by reacting with a Grignard reagent of 2-bromobiphenyl . This compound exhibits high photoluminescence and electroluminescent quantum efficiency , which may be related to its interaction with its targets.
Biochemical Pathways
Given its use in organic electronic devices , it may influence pathways related to electron transport or light emission.
Result of Action
It is known to exhibit high photoluminescence and electroluminescent quantum efficiency , which are important properties for organic electronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,7-Dibromospiro[fluorene-9,9’-xanthene] can be synthesized through a multi-step process. One common method involves the bromination of spiro[fluorene-9,9’-xanthene] using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 2,7-Dibromospiro[fluorene-9,9’-xanthene] follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromospiro[fluorene-9,9’-xanthene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxyl-substituted derivatives of the compound .
Scientific Research Applications
2,7-Dibromospiro[fluorene-9,9’-xanthene] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9,9’-spirobifluorene: This compound has a similar spiro structure but with different substituents, leading to variations in its chemical and physical properties.
Spiro[fluorene-9,9’-xanthene]: The parent compound without bromine substituents, used as a precursor in the synthesis of 2,7-Dibromospiro[fluorene-9,9’-xanthene].
Uniqueness
2,7-Dibromospiro[fluorene-9,9’-xanthene] is unique due to its specific bromine substitution pattern, which imparts distinct reactivity and properties compared to other spiro compounds. Its high purity and well-defined structure make it valuable for various research and industrial applications .
Properties
IUPAC Name |
2,7-dibromospiro[fluorene-9,9'-xanthene] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14Br2O/c26-15-9-11-17-18-12-10-16(27)14-22(18)25(21(17)13-15)19-5-1-3-7-23(19)28-24-8-4-2-6-20(24)25/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGGERDBQBUNDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=C(C=CC(=C5)Br)C6=C3C=C(C=C6)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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